REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[H-].[Na+].[C:13]([O:22]C)(=O)[C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)[OH:16].[CH3:24][OH:25]>C1(C)C(C)=CC=CC=1>[CH:20]1[C:14]2[C:13](=[O:22])[C:2]3[C:3](=[O:4])[C:5]4[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=4[O:25][C:24]=3[O:16][C:15]=2[CH:17]=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material was prepared
|
Type
|
TEMPERATURE
|
Details
|
under reflux to boiling
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WASH
|
Details
|
The needlemass was washed with ether and ice-water/acetic acid (2:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from C Cl4
|
Type
|
CUSTOM
|
Details
|
118°C.
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=C1C(C1=C(OC3=C(C1=O)C=CC=C3)O2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |